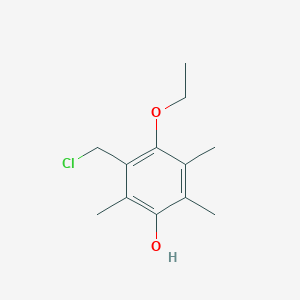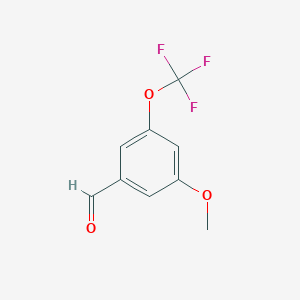
3-methoxy-5-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and trifluoromethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-methoxybenzaldehyde is reacted with trifluoromethoxy reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-methoxy-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) under specific conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is used as an intermediate for the preparation of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3-methoxy-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-5-trifluoromethylphenylboronic acid
- 3-Methoxy-5-trifluoromethylbenzaldehyde
- 3-Methoxy-5-trifluoromethylphenylboronic acid
Comparison: Compared to similar compounds, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethoxy groups. These substituents impart distinct electronic and steric effects, making it valuable for specific synthetic applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and reactivity .
Eigenschaften
Molekularformel |
C9H7F3O3 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
3-methoxy-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
LSGSLCKXXITHHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chloropropyl)thio]-4-methyl-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B8275737.png)
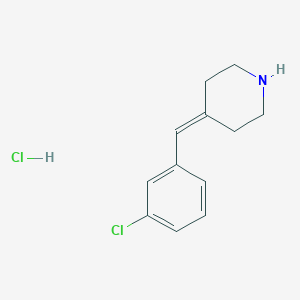
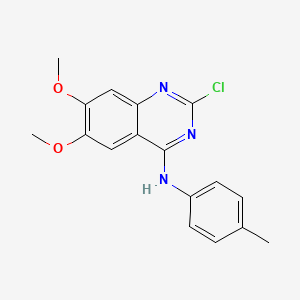
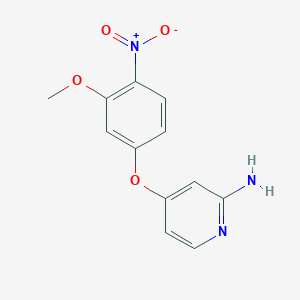
![[(3R)-1-Benzyl-2,5-dioxo-3-pyrrolidinyl]carbamic acid benzyl ester](/img/structure/B8275753.png)
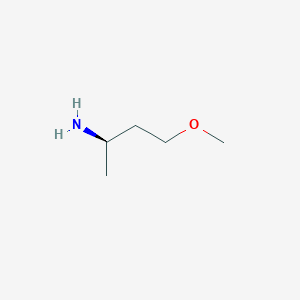
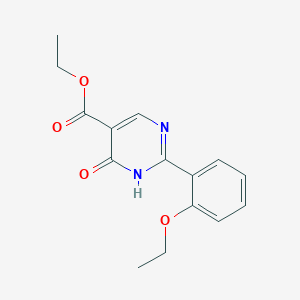
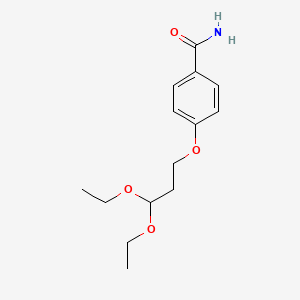
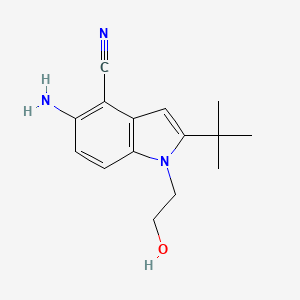
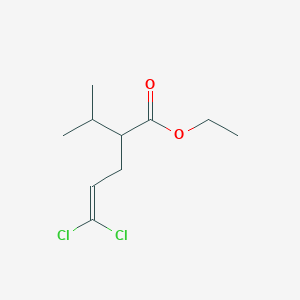
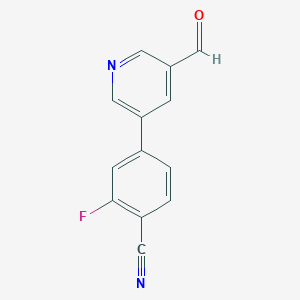
![2-[(1,1-Dimethyl-prop-2-ynyl)-methyl-amino]-ethanol](/img/structure/B8275810.png)
![Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8275831.png)
